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Compound of Interest

Compound Name: CB 13

Cat. No.: B1668659

This technical guide provides a comprehensive overview of the pharmacokinetic and
pharmacodynamic properties of CB-13, a compound with significant therapeutic potential. It
has come to light that "CB-13" can refer to two distinct molecules: a peripherally restricted
cannabinoid receptor agonist (also known as CRA13 or SAB-378) and Grapiprant, a selective
prostaglandin EP4 receptor antagonist. This guide will primarily focus on the cannabinoid
agonist CB-13, with a separate section detailing the characteristics of Grapiprant to ensure
clarity and comprehensiveness for the scientific community.

Part 1: CB-13 (CRA13/SAB-378) - A Peripherally
Acting Cannabinoid Agonist

CB-13, also identified as CRA13 and SAB-378, is a potent agonist for both cannabinoid
receptor type 1 (CB1) and type 2 (CB2).[1][2] A key characteristic of this compound is its limited
ability to cross the blood-brain barrier, which results in predominantly peripheral effects at lower
doses.[1] This property makes CB-13 a subject of interest for therapeutic applications aiming to
avoid the central nervous system side effects associated with cannabinoid receptor activation.

[3]

Pharmacokinetics

A first-in-human Phase | clinical trial involving single oral doses of CB-13 (ranging from 1 to 80
mgq) in healthy male volunteers under fasted conditions provided key pharmacokinetic data.[4]
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Absorption and Distribution:

CB-13 is rapidly absorbed following oral administration, with the time to reach maximum
plasma concentration (Tmax) ranging from 1.5 to 2 hours.[4] The peak plasma concentration
(Cmax) and the area under the concentration-time curve (AUC) demonstrate linear
pharmacokinetics over the 1 to 80 mg dose range.[4] Due to its lipophilic nature, CB-13 is
poorly soluble, which can lead to variable absorption.[5]

The influence of food on the bioavailability of CB-13 was investigated in a crossover study
where a 40 mg dose was administered after a high-fat, high-calorie breakfast.[4] Food intake
led to an approximate two-fold increase in both Cmax and AUC, indicating enhanced
absorption in the fed state.[4] This is a common phenomenon for lipophilic drugs, where the
presence of dietary fats can improve dissolution and absorption.[6][7][8]

Metabolism and Elimination:

The apparent elimination half-life (t1/2) of CB-13 was observed to be between 21 to 36 hours in
the fasted state and 30 to 41 hours in the fed state.[4]

Quantitative Pharmacokinetic Data in Humans

Parameter 1-80 mg (Fasted) 40 mg (Fed)

Dose Range (mg) 1-80 40

Cmax (ng/mL) 7.8 - 467.6 ~2-fold increase vs. fasted
Tmax (h) 15-2 15-2

AUC(0-tz) Linear increase with dose ~2-fold increase vs. fasted
t1/2 (h) 21 - 36 30 - 41

Table 1. Summary of single-dose pharmacokinetic parameters of CB-13 in healthy male
volunteers. Data extracted from Gardin et al., 2009.[4]

Experimental Protocols

First-in-Human Pharmacokinetic Study:
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» Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.

[4]

e Subjects: 69 healthy adult males were enrolled, with 63 randomized across seven cohorts
(n=9 per cohort, with 6 receiving CB-13 and 3 receiving placebo).[4]

» Dosing: Single oral doses of 1, 5, 10, 20, 40, 60, or 80 mg of CB-13 were administered in a
fasted state.[4]

o Food Effect Arm: A separate crossover study with 6 subjects received a 40 mg dose of CB-
13 on two separate occasions: once after a high-fat, high-calorie breakfast and once in a
fasted state, with a 2-week washout period.[4]

o Sampling: Blood samples were collected at predefined time points to determine the plasma
concentrations of CB-13.

e Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) were calculated using non-
compartmental analysis.

Pharmacodynamics

CB-13 acts as a potent agonist at both CB1 and CB2 receptors, with EC50 values of 6.1 nM
and 27.9 nM, respectively.[2] Its pharmacodynamic effects are primarily mediated through the
activation of these receptors in peripheral tissues.

Mechanism of Action and Signaling Pathway:

Activation of peripheral CB1 receptors by CB-13 has been shown to produce analgesic effects
in preclinical models of inflammatory and neuropathic pain.[3][9] In cultured mouse dorsal root
ganglion neurons, CB-13 reduced TRPV1 sensitization and neuronal hyperexcitability induced
by the inflammatory mediator prostaglandin E2 (PGE2).[3][10] This suggests a mechanism for
its analgesic actions at the peripheral level.[3]
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Caption: CB-13 signaling pathway in sensory neurons.
Preclinical Efficacy and Central Nervous System Effects:

In a mouse model of inflammatory pain, CB-13 demonstrated a dose-dependent reduction in
mechanical allodynia.[10] With acute dosing, signs of central CB1 receptor activation were only
observed at doses approximately 10-fold higher than the effective dose for analgesia.[3]
However, repeated dosing led to analgesic tolerance and signs of central nervous system
activity, suggesting that chronic administration may lead to increased CNS exposure.[3][10]

The effects of CB-13 on gastrointestinal motility have also been investigated. In mice, SAB378
was shown to slow gastrointestinal transit, an effect mediated by peripheral CB1 receptors.[11]

Part 2: Grapiprant - A Selective EP4 Receptor
Antagonist

Grapiprant is a non-steroidal anti-inflammatory drug (NSAID) of the piprant class.[12] It is also
sometimes referred to as CB-13 in some contexts, though its mechanism of action is distinct
from the cannabinoid agonist. Grapiprant functions as a selective antagonist of the
prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[12][13]
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Pharmacokinetics

Pharmacokinetic data for Grapiprant is available from studies in animals, particularly dogs and
horses, as it is approved for veterinary use to manage pain and inflammation associated with
osteoarthritis.[12][13]

Absorption and Bioavailability:

In horses, following a 2 mg/kg oral dose, Grapiprant is rapidly absorbed with a Tmax of 1.5
hours and a Cmax of 31.9 ng/mL.[13][14] The mean bioavailability in this species is reported to
be 39%.[13][14]

Distribution and Elimination:

Grapiprant has a high volume of distribution (6.6 L/kg in horses) and is highly protein-bound.
[13][15] The elimination half-life in horses is approximately 5.86 hours.[13]

Quantitative Pharmacokinetic Data in Horses

Parameter 2 mgl/kg Oral Dose
Cmax (ng/mL) 31.9

Tmax (h) 15

AUC (ng.hr/mL) 2000

Bioavailability (%) 39

t1/2 (h) 5.86

Volume of Distribution (L/kg) 6.6

Table 2: Summary of pharmacokinetic parameters of Grapiprant in horses. Data extracted from
DrugBank and New Drug Approvals.[13][14]

Experimental Protocols

Pharmacokinetic Study in Horses:

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.chemicalbook.com/article/grapiprant-uses-side-effects-and-mechanism-of-action.htm
https://newdrugapprovals.org/2020/01/21/grapiprant/
https://newdrugapprovals.org/2020/01/21/grapiprant/
https://go.drugbank.com/drugs/DB12836
https://newdrugapprovals.org/2020/01/21/grapiprant/
https://go.drugbank.com/drugs/DB12836
https://newdrugapprovals.org/2020/01/21/grapiprant/
https://veterinarypartner.vin.com/default.aspx?pid=19239&catId=102894&id=7933279
https://newdrugapprovals.org/2020/01/21/grapiprant/
https://newdrugapprovals.org/2020/01/21/grapiprant/
https://go.drugbank.com/drugs/DB12836
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Study Design: While specific details of the study design are not extensively provided in the
search results, the data is derived from studies involving the oral administration of Grapiprant
to horses.

e Dosing: A dose of 2 mg/kg was administered.[13][14]

o Sampling: Serum concentrations of Grapiprant were measured at various time points up to
72 hours post-administration.[13][14]

e Analysis: Pharmacokinetic parameters were calculated from the serum concentration-time
data.

Pharmacodynamics

Mechanism of Action and Signaling Pathway:

Grapiprant's therapeutic effect stems from its selective antagonism of the EP4 receptor.[12][13]
Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever.[12][16] It exerts its
effects through four receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor is primarily
responsible for mediating PGE2-elicited pain and inflammation.[13][16] By blocking the EP4
receptor, Grapiprant inhibits the downstream signaling cascade responsible for these
inflammatory responses without affecting the production of prostanoids, thereby avoiding some
of the side effects associated with traditional COX-inhibiting NSAIDs.[12]
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Caption: Grapiprant's mechanism of action via EP4 receptor antagonism.
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Clinical and Preclinical Efficacy:

Grapiprant has been shown to be effective in reducing pain in various inflammatory pain
models in rats and in clinical studies of dogs with osteoarthritis.[12][13][16] Preclinical studies
indicate its efficacy in both acute and chronic pain and inflammation, with effects comparable to
rofecoxib and piroxicam.[14][16] It has also been investigated in humans for the control of pain
and inflammation associated with osteoarthritis.[13][16]

Safety Profile:

Common side effects of Grapiprant in animals include vomiting, diarrhea, and loss of appetite.
[12] Because it does not interfere with prostaglandin production, it is suggested to have a more
favorable safety profile concerning gastrointestinal and renal effects compared to traditional
NSAIDs.[12][15]

In conclusion, while the designation "CB-13" can be ambiguous, this guide has delineated the
distinct pharmacokinetic and pharmacodynamic profiles of both the cannabinoid agonist CB-13
(CRA13/SAB-378) and the EP4 antagonist Grapiprant. This information is intended to provide
researchers, scientists, and drug development professionals with a clear and comprehensive
understanding of these two important compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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